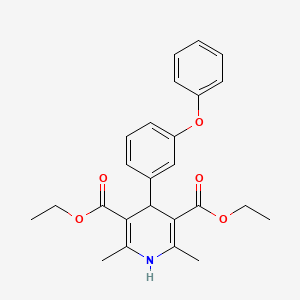

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class of compounds, which are widely studied for their biological and pharmacological activities, particularly as calcium channel blockers . Structurally, it features a 1,4-dihydropyridine core with ethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 3-phenoxyphenyl substituent at position 2.

Properties

Molecular Formula |

C25H27NO5 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H27NO5/c1-5-29-24(27)21-16(3)26-17(4)22(25(28)30-6-2)23(21)18-11-10-14-20(15-18)31-19-12-8-7-9-13-19/h7-15,23,26H,5-6H2,1-4H3 |

InChI Key |

RUIMACCKBISKJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction converts the dihydropyridine ring to a pyridine ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a dihydropyridine ring system substituted with a phenoxyphenyl group, contributing to its unique pharmacological properties. The 1,4-dihydropyridine structure is known for its ability to interact with biological targets effectively.

Pharmacological Applications

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been investigated for its potential in various therapeutic areas:

- Antihypertensive Activity : Similar compounds have demonstrated efficacy in lowering blood pressure by blocking calcium channels in vascular smooth muscle cells. This mechanism suggests that this compound may possess similar properties.

- Anticancer Properties : Recent studies have indicated that dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aldehydes with ethyl acetoacetate under acidic conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Biological Studies

Research has highlighted the biological activities associated with this compound:

- Calcium Channel Blockade : As part of the dihydropyridine class, it is hypothesized that this compound may inhibit calcium influx in cardiac and smooth muscle cells.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi, indicating potential applications in treating infections.

Case Study 1: Antihypertensive Effects

A study published in Pharmacology explored the antihypertensive effects of structurally similar dihydropyridines. The results indicated significant reductions in systolic and diastolic blood pressure in hypertensive models treated with these compounds .

Case Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated that dihydropyridines could induce apoptosis in cancer cell lines such as HCT116 (human colon cancer). The study suggested that modifications at specific positions on the dihydropyridine ring could enhance cytotoxicity .

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy-substituted analogs (e.g., 3,4,5-trimethoxyphenyl) exhibit enhanced hydrogen-bonding networks due to oxygen lone pairs, improving crystal packing and solubility . In contrast, nitro- or fluorine-substituted derivatives (e.g., 3-nitrophenyl, 4-fluorophenyl) show increased electron-deficient character, which may enhance calcium channel blocking activity by stabilizing charge-transfer interactions .

Studies on nisoldipine analogs demonstrate that planarity of the 1,4-DHP ring correlates with higher calcium channel antagonist activity .

Ester Group Modifications :

Table 2: Pharmacological Profiles of Selected Analogs

Key Findings:

- Nitro-Substituted Derivatives : Compounds like YC-93 (a 3-nitrophenyl analog) demonstrate potent vasodilation in cerebral and coronary vessels, with 100–300 times higher efficacy than papaverine .

- Methoxy-Substituted Derivatives : These compounds show promise in apoptosis induction, likely due to interactions with cellular redox systems .

- Hybrid Molecules : Sulfonamide-dihydropyridine hybrids exhibit multitargeted activity in Alzheimer’s models, combining calcium channel modulation with acetylcholinesterase inhibition .

Biological Activity

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DPD) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of DPD is C25H27NO5, with a molar mass of approximately 421.49 g/mol. The compound features a dihydropyridine ring substituted with two ethyl ester groups and a phenoxyphenyl moiety. This structure is characterized by the presence of carboxylate groups at the 3 and 5 positions of the dihydropyridine ring, which play a crucial role in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H27NO5 |

| Molar Mass | 421.49 g/mol |

| Density | 1.157 g/cm³ (predicted) |

| Boiling Point | 539.6 °C (predicted) |

| pKa | 3.04 (predicted) |

Biological Activities

DPD exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Notable activities include:

- Antioxidant Activity : DPD has demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress and related damage.

- Anticancer Properties : Research indicates that DPD may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.

- Cardiovascular Effects : Similar to other dihydropyridines, DPD may influence cardiovascular health by modulating calcium channels and improving blood flow.

The biological activity of DPD can be linked to its interaction with specific receptors and enzymes:

- Calcium Channel Modulation : DPD acts as a calcium channel blocker, which can lead to vasodilation and reduced blood pressure.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of DPD:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of DPD using various assays (DPPH, ABTS). Results indicated that DPD effectively scavenged free radicals, supporting its potential use in oxidative stress-related conditions.

- Anticancer Activity Assessment : In vitro studies on human cancer cell lines showed that DPD significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was associated with the activation of caspases and modulation of Bcl-2 family proteins .

- Cardiovascular Effects : In animal models, administration of DPD resulted in lowered blood pressure and improved heart function, suggesting its potential as a therapeutic agent for hypertension .

Comparative Analysis with Similar Compounds

DPD shares structural similarities with other dihydropyridine derivatives that exhibit varying biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diethyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Methoxy group instead of phenoxy | Anticancer activity |

| Dimethyl 4-(4-bromophenyl)-1-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Bromine and chlorine substitutions | Antioxidant properties |

| Dimethyl 4-(4-fluorophenyl)-1-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate | Fluorine substitution | Cardiovascular benefits |

Q & A

Q. What are the optimized synthetic routes for preparing diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how can purity be ensured?

The compound is typically synthesized via the Hantzsch reaction, a multi-component condensation involving aldehydes, β-keto esters, and ammonium acetate. For example, substituted benzaldehydes (e.g., 2,4-dichlorobenzaldehyde) react with ethyl acetoacetate and ammonium acetate in ethanol under reflux, followed by crystallization . Purity is validated using HPLC or TLC, and recrystallization in ethanol or methanol is recommended to remove byproducts. Characterization via -NMR and IR spectroscopy confirms functional groups and structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this dihydropyridine derivative?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry and crystal packing. For example, disordered ethoxy groups in similar compounds were resolved using SC-XRD with occupancy refinement . Spectroscopic methods include:

Q. How does the substitution pattern on the phenyl ring (e.g., 3-phenoxyphenyl) influence the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring enhance thermal stability but may reduce solubility in polar solvents. The 3-phenoxyphenyl substituent introduces steric hindrance, affecting crystal packing and intermolecular interactions. Comparative studies of analogs (e.g., 4-chlorophenyl or 4-methylphenyl derivatives) show that para-substituted groups yield higher melting points due to symmetric packing .

Advanced Research Questions

Q. How can crystallographic disorder in the ethoxy/ethyl groups of this compound be resolved during structural refinement?

Disorder is common in flexible ester groups. For example, in a related hemihydrate structure, ethoxy groups were modeled with split positions and refined using occupancy ratios (e.g., 0.212:0.788) . Constraints (e.g., DFIX, SIMU) in refinement software (SHELXL) stabilize geometry, while anisotropic displacement parameters (ADPs) model thermal motion. High-resolution data (θ > 25°) improves accuracy .

Q. What strategies are effective in analyzing contradictory biological activity data for dihydropyridine analogs?

Contradictions in calcium channel blockade efficacy (e.g., variable IC values) may arise from differences in assay conditions (e.g., cell lines, voltage protocols). Standardize protocols using patch-clamp electrophysiology and compare with reference drugs (e.g., nifedipine). Structure-activity relationship (SAR) studies can isolate key substituents; for example, 3-phenoxyphenyl may enhance lipophilicity and membrane permeability .

Q. How do computational methods (e.g., DFT, molecular docking) complement experimental studies of this compound’s pharmacological targets?

Density functional theory (DFT) calculates electrostatic potential maps to predict reactive sites, while molecular docking (e.g., AutoDock Vina) models interactions with calcium channel α1 subunits. For example, the dihydropyridine ring’s boat conformation optimizes binding to Cav1.2 channels, validated by SC-XRD torsion angles .

Q. What experimental approaches validate the compound’s potential as an antimicrobial agent?

Use agar dilution or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are compared with controls (e.g., ampicillin). Synergy studies with β-lactams can assess resistance modulation. Structural analogs with 4-nitrophenyl groups show enhanced activity due to nitro group redox activity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the Hantzsch synthesis of this compound?

Low yields (<50%) often result from incomplete cyclization. Optimize reaction time (6–8 hours reflux) and stoichiometry (2:1 ratio of β-keto ester to aldehyde). Microwave-assisted synthesis reduces time to 30–60 minutes and improves yields (~75%) via uniform heating .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

Use Schlenk lines or gloveboxes under nitrogen/argon. Anhydrous solvents (e.g., THF, DMF) must be purified via molecular sieves. For intermediates prone to oxidation (e.g., dihydroxy precursors), add antioxidants like BHT (butylated hydroxytoluene) .

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental IC50_{50}50 values?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics. For example, entropy-driven binding may offset unfavorable enthalpy in docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.